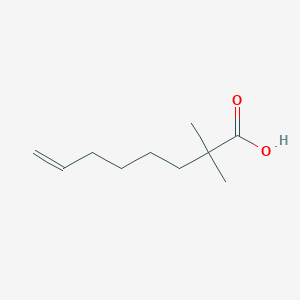

2,2-Dimethyloct-7-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42549-86-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,2-dimethyloct-7-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4H,1,5-8H2,2-3H3,(H,11,12) |

InChI Key |

ZYBZYDVRLQSWGG-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCCC=C)C(=O)O |

Canonical SMILES |

CC(C)(CCCCC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyloct 7 Enoic Acid and Analogs

De Novo Synthetic Routes to Branched and Unsaturated Carboxylic Acids

The creation of carboxylic acids bearing both branching and unsaturation involves multi-step sequences that build the carbon skeleton and install the requisite functional groups. The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials. Key challenges include the controlled formation of quaternary carbon centers and the regioselective introduction of double bonds.

The gem-dimethyl group, a structural motif found in numerous natural products, imparts unique conformational and metabolic properties. acs.org Its construction is a pivotal step in the synthesis of 2,2-dimethyloct-7-enoic acid. Several classical and contemporary methods are available for this purpose.

Strategies for Gem-Dimethyl Carboxylic Acid Construction

Alkylation Approaches

A direct and reliable method for constructing α,α-disubstituted carboxylic acids is the sequential alkylation of an ester enolate. This approach typically begins with an ester that already contains one of the desired alkyl groups at the α-position. For the synthesis of a 2,2-dimethyl structure, a suitable starting material is an ester of isobutyric acid, such as ethyl isobutyrate.

The process involves deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable enolate. This enolate is then treated with an appropriate alkylating agent. To synthesize this compound specifically, the alkylating agent must be a six-carbon chain with a terminal double bond, such as 6-bromohex-1-ene. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

Table 1: Alkylation Route to this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Enolate Formation | Ethyl isobutyrate | 1. Lithium diisopropylamide (LDA) | Lithium enolate of ethyl isobutyrate |

| 2. Alkylation | Lithium enolate | 2. 6-Bromohex-1-ene | Ethyl 2,2-dimethyloct-7-enoate |

| 3. Hydrolysis | Ethyl 2,2-dimethyloct-7-enoate | 3. NaOH(aq), then H₃O⁺ | This compound |

Organometallic Reactions

Organometallic reagents provide a powerful alternative for carboxylic acid synthesis. The carboxylation of a Grignard reagent is a classic and highly effective method that extends a carbon chain by one carbon, directly installing the carboxylic acid moiety. libretexts.org

This synthesis would commence with a haloalkane precursor that contains the desired carbon skeleton, minus the carboxyl group. For the target molecule, this would be 1-bromo-2,2-dimethylhept-6-ene. This precursor would first be synthesized, for instance, by the addition of HBr to 2,2-dimethylhept-6-en-1-ol. The Grignard reagent is formed by reacting the haloalkane with magnesium metal. Subsequent exposure of this nucleophilic organometallic species to carbon dioxide (often in the form of dry ice) results in a magnesium carboxylate salt. libretexts.org Acidic workup then protonates the salt to furnish the final this compound. libretexts.org A key limitation is the incompatibility of Grignard reagents with acidic protons or other electrophilic functional groups within the same molecule. libretexts.org

Table 2: Grignard Carboxylation Route

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Grignard Formation | 1-Bromo-2,2-dimethylhept-6-ene | 1. Mg, dry ether | (2,2-Dimethylhept-6-en-1-yl)magnesium bromide |

| 2. Carboxylation | (2,2-Dimethylhept-6-en-1-yl)magnesium bromide | 2. CO₂ (dry ice) | Halomagnesium carboxylate salt |

| 3. Acidification | Halomagnesium carboxylate salt | 3. H₃O⁺ (e.g., aq. HCl) | This compound |

Palladium-Catalyzed C-H Arylation

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation as a powerful tool for creating carbon-carbon bonds. While not a direct route to this compound itself, this methodology is highly relevant for the synthesis of its analogs, particularly arylated derivatives. The carboxylic acid group can act as a native directing group, guiding the metal catalyst to activate a specific C-H bond within the molecule. rsc.orgarkat-usa.org

A notable example is the palladium(II)-catalyzed mono-selective β-C(sp³)–H arylation of pivalic acid (2,2-dimethylpropanoic acid). rsc.orgresearchgate.net In this strategy, the gem-dimethyl scaffold is pre-formed, and the palladium catalyst, directed by the carboxylate, facilitates the coupling of an aryl iodide at the β-position. rsc.orgacs.org This approach streamlines access to a library of 3-aryl-2,2-dimethylpropanoic acids, which are valuable as building blocks and in other chemical applications. rsc.orgresearchgate.net The reaction demonstrates how a simple, branched carboxylic acid can be elaborated into more complex structures. acs.org

Table 3: Palladium-Catalyzed β-C–H Arylation of Pivalic Acid for Analog Synthesis

| Starting Material | Coupling Partner (Aryl Iodide) | Catalyst/Reagents | Product (Analog of a Branched Acid) | Reference |

| Pivalic Acid | Iodobenzene | Pd(OAc)₂, Ag₂CO₃, K₂HPO₄ | 3-Phenyl-2,2-dimethylpropanoic acid | acs.org |

| Pivalic Acid | 1-Iodo-2-nitrobenzene | Pd(OAc)₂, Ligand, Base | 3-(2-Nitrophenyl)-2,2-dimethylpropanoic acid | rsc.orgresearchgate.net |

| Pivalic Acid | 1-Iodo-4-methoxybenzene | Pd(OAc)₂, Ag₂CO₃, K₂HPO₄ | 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid | acs.org |

Aldol (B89426) Reaction-Based Approaches

The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. wikipedia.org This reaction can be strategically employed to build the branched carbon framework required for gem-dimethyl carboxylic acids. thieme.denih.gov For instance, 2-ethylhexanoic acid is commercially produced through an aldol condensation of butyraldehyde (B50154) followed by oxidation. researchgate.net

A hypothetical route to a gem-dimethyl acid using this logic could involve a crossed-aldol reaction between a ketone with two α-hydrogens (e.g., acetone) and an aldehyde that contains the remainder of the carbon chain with the terminal alkene. The initial aldol adduct would be a β-hydroxy ketone. This intermediate would then require several transformations: dehydration to form an α,β-unsaturated ketone, reduction of the double bond, and finally, oxidation of the methyl ketone (e.g., via the haloform reaction) to generate the carboxylic acid. This multi-step pathway highlights the versatility of the aldol reaction in complex molecule synthesis. nih.gov

The terminal double bond in this compound can be incorporated at various stages of the synthesis. The most straightforward approach is to use a starting material that already contains the unsaturated moiety. As described in the alkylation strategy (Section 2.1.1.1), using a reagent like 6-bromohex-1-ene ensures the double bond is present in the final product from the outset.

Alternatively, the unsaturation can be introduced later in the synthesis via an elimination reaction. This would involve starting with a saturated, functionalized precursor, such as a terminal alcohol or halide (e.g., 8-hydroxy-2,2-dimethyloctanoic acid or its corresponding 8-bromo derivative). The alcohol could be converted to a good leaving group (e.g., a tosylate) followed by base-induced elimination, or the halide could be eliminated directly with a non-nucleophilic base to form the terminal alkene.

Furthermore, olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction are classic methods for forming double bonds with excellent control over their position. chemistryviews.org A synthetic sequence could involve preparing a precursor like ethyl 2,2-dimethyl-7-oxoheptanoate. Reaction of this aldehyde with a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would then generate the required terminal double bond, yielding ethyl 2,2-dimethyloct-7-enoate, which can be hydrolyzed to the final acid.

Introduction of Unsaturated Moieties in Carboxylic Acids

Olefination Reactions, including Wittig-Type

The Wittig reaction and its variants are cornerstone methods for alkene synthesis. However, the formation of a tetrasubstituted alkene or the reaction of a sterically hindered ketone, which would be a potential precursor to this compound, can be challenging. For instance, a plausible retrosynthetic analysis would involve the olefination of a keto-acid or a keto-ester.

The reactivity of the phosphorus ylide is crucial. Non-stabilized ylides are generally more reactive than stabilized ones. For a hindered ketone, a more reactive ylide or the Horner-Wadsworth-Emmons (HWE) modification, which uses phosphonate (B1237965) esters, might be necessary. The HWE reaction often offers advantages in terms of reactivity and ease of product separation. harvard.edu For example, the failure of some hindered ketones to react with standard Wittig reagents like Ph3P=CHCO2Et highlights the need for more reactive phosphonates. harvard.edu

A potential precursor for this compound could be a suitably protected 6,6-dimethyl-7-oxoheptanoic acid derivative. The olefination of this hindered ketone would introduce the terminal double bond. The choice of ylide would be critical to overcoming the steric hindrance.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Hindered Systems

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide (e.g., Ph₃P=CHR) | Phosphonate carbanion (e.g., (EtO)₂P(O)CHR⁻) |

| Reactivity | Generally lower for hindered ketones | Generally higher for hindered ketones |

| Byproduct | Triphenylphosphine oxide (Ph₃PO) | Water-soluble phosphate (B84403) ester |

| Separation | Can be difficult | Generally easier |

| Stereoselectivity | Can be controlled (Z or E) with non-stabilized ylides | Often favors the E-alkene |

Cross-Metathesis and Related Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.com Cross-metathesis (CM) could be a viable strategy for the synthesis of this compound by coupling two smaller olefinic fragments. organic-chemistry.org For example, the reaction of 2,2-dimethyl-3-butenoic acid ester with an excess of a terminal alkene like 1-pentene, or vice-versa, in the presence of a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) could potentially form the desired carbon skeleton.

A key challenge in cross-metathesis is controlling the selectivity to favor the desired cross-product over homodimers of the starting materials. organic-chemistry.org Using one of the olefin partners in excess can drive the reaction towards the desired product. The steric hindrance of the gem-dimethyl group can also influence the reaction's efficiency. researchgate.net The metathesis of unsaturated fatty acid esters with lower olefins is a known industrial process, demonstrating the feasibility of this chemistry on similar substrates. google.comrsc.org

Table 2: Potential Cross-Metathesis Routes to a this compound Precursor

| Olefin 1 | Olefin 2 | Catalyst Example | Potential Product |

| Methyl 2,2-dimethyl-but-3-enoate | 1-Pentene | Grubbs II Catalyst | Methyl 2,2-dimethyloct-7-enoate |

| 2-Methyl-2-butene | Methyl hex-5-enoate | Hoveyda-Grubbs II | Methyl 2,2-dimethyloct-7-enoate |

The cross-metathesis of fatty acid methyl esters (FAMEs) has been shown to be sensitive to reagent concentration, often requiring higher concentrations for full conversion. beilstein-journals.org This approach is valuable for producing monomers from renewable resources like plant oils. rsc.orgd-nb.info

Electrochemical Carboxylation of Alkenes and Alkynes

Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids by utilizing carbon dioxide as a C1 source. mdpi.com The electrochemical carboxylation of a suitable alkene precursor, such as 2-methylhept-1-en-6-ene, could theoretically yield this compound. However, controlling the regioselectivity of the carboxylation can be a significant challenge.

Research has shown that the electrochemical dicarboxylation of phenyl-substituted alkenes can proceed in good yields. jchemlett.com For non-activated, 1,1-disubstituted alkenes, the reaction is more challenging. jchemlett.com The reaction mechanism can proceed via two main pathways: initial reduction of the organic substrate followed by reaction with CO2, or initial activation of CO2 to a radical anion which then attacks the alkene. researchgate.net The reduction potentials of the alkene and CO2 determine the dominant pathway. jchemlett.com

Alternatively, the electrochemical carboxylation of a terminal alkyne could be considered. For example, the carboxylation of 2-methylhept-6-yn-1-ene could potentially lead to the target structure, although dicarboxylation is a common outcome in alkyne carboxylation. beilstein-journals.org

Recent developments in electrochemical carboxylation have focused on improving selectivity and efficiency. For example, direct defluorinative carboxylation of α-CF3 alkenes with CO2 has been reported, showcasing the potential for regioselective synthesis. nih.gov The use of specific electrolytes, such as dialkyl phosphates, has been shown to suppress the isomerization of primary carbocation intermediates, leading to higher selectivity for terminal alkenes from carboxylic acids. chemrxiv.org

Modular Alkene Synthesis from Carboxylic Acids

Recent advancements have led to methods for the synthesis of alkenes directly from carboxylic acids, which can be seen as a reverse of the carboxylation reaction. These methods often involve a decarboxylative step. rsc.orgnih.gov

One such strategy is the electrochemical decarboxylative elimination of carboxylic acids to form alkenes. acs.org This mild, oxidant-free method provides a green alternative to traditional thermal decarboxylation. acs.org Another approach is a transition metal-free decarboxylative olefination of carboxylic acid salts, which provides access to valuable electron-deficient styrenes. rsc.orgrsc.org

A particularly innovative method is the integrated photochemical strategy that allows for the one-pot conversion of carboxylic acids, alcohols, and even alkanes into alkenes. nih.govnus.edu.sg This is achieved through a sequential C(sp3)-C(sp3) bond formation-fragmentation process using a recyclable phenyl vinyl ketone as an "olefination reagent". nih.govnus.edu.sgresearchgate.net This approach offers a modular and versatile paradigm for accessing value-added alkenes from abundant starting materials. nih.govresearchgate.net For the synthesis of this compound, a precursor carboxylic acid could be elongated and converted to the target alkene in a single pot.

Integrated Synthetic Pathways for this compound Scaffolds

The construction of the this compound scaffold requires a synthetic plan that efficiently assembles the branched alkyl chain and installs the terminal olefin and carboxylic acid functionalities with high regioselectivity.

Sequential Construction of Branched Alkyl Chains

Building complex branched-chain molecules often relies on a sequential, step-by-step approach. pku.edu.cn A plausible pathway to this compound could start from a simple, commercially available branched ketone or aldehyde.

For example, a Grignard reaction between a suitable organometallic reagent and a ketone can create a tertiary alcohol, which can then be further elaborated. Another classic approach is the Claisen rearrangement, which can be used to form C-C bonds and set up the necessary branching. stackexchange.com

An alternative strategy involves the iterative use of reactions that add one or two carbons at a time. For instance, a sequence involving hydroformylation followed by reduction and conversion to a halide, and then a coupling reaction, could be used to extend a carbon chain while introducing branching at a desired position. acs.org

Stereoselective and Regioselective Synthesis

While this compound is an achiral molecule, the principles of stereoselective and regioselective synthesis are crucial for constructing its analogs or for ensuring high yields in its own synthesis.

Regioselectivity is a key consideration in several of the discussed synthetic methods.

In cross-metathesis , achieving high regioselectivity for the desired product over statistical mixtures is a primary challenge. The choice of catalyst and reaction conditions can influence the outcome. researchgate.net

In electrochemical carboxylation , the position of carboxylation on an unsymmetrical alkene must be controlled. The electronic and steric properties of the substrate play a significant role. Recent studies have shown that alternating polarity in electrochemical hydrocarboxylation can modulate selectivity by favoring a radical intermediate over an anion, leading to different regiochemical outcomes. nih.gov

In Heck coupling reactions , which could be used to form the carbon skeleton, pendant carboxylic acids can act as directing groups to control the regioselectivity of arylation on tri- and tetrasubstituted olefins. nih.govchemrxiv.org

Stereoselectivity would become paramount if chiral analogs of this compound were the target. For instance, Pd-catalyzed enantioselective C(sp2)-H olefination of diphenylacetic acids has been demonstrated using chiral ligands. rsc.org The synthesis of α,α-disubstituted amino acids, which share the quaternary carbon feature, has been achieved with high stereocontrol using methods like organocuprate addition to chiral templates. psu.edu

Chemical Transformations and Reactivity of 2,2 Dimethyloct 7 Enoic Acid

Reactions at the Carboxyl Group

The carboxylic acid moiety, despite being sterically hindered by the adjacent gem-dimethyl groups, undergoes typical reactions such as derivatization, reduction, and oxidation.

Derivatization to Esters, Amides, and Other Functionalities

The conversion of the carboxyl group of 2,2-dimethyloct-7-enoic acid into esters and amides is a common strategy to modify its physical and chemical properties.

Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Due to the equilibrium nature of this reaction, using a large excess of the alcohol or removing water as it is formed can drive the reaction towards the ester product. For sterically hindered carboxylic acids like this compound, milder methods such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be more effective. This method allows for the esterification to proceed under milder conditions, which is beneficial for substrates that may be sensitive to strong acids.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. Common activating agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. The choice of method depends on the specific amine and the desired reaction conditions.

Table 1: Representative Derivatization Reactions of the Carboxyl Group This table presents plausible reaction conditions and products based on general organic chemistry principles for sterically hindered carboxylic acids.

| Derivative | Reagents and Conditions | Product |

| Methyl Ester | CH₃OH, H₂SO₄ (catalytic), reflux | Methyl 2,2-dimethyloct-7-enoate |

| Ethylamide | 1. SOCl₂, reflux2. CH₃CH₂NH₂, pyridine | N-ethyl-2,2-dimethyloct-7-enamide |

| tert-Butyl Ester | DCC, DMAP (catalytic), t-BuOH, CH₂Cl₂ | tert-Butyl 2,2-dimethyloct-7-enoate |

Reduction and Oxidation Reactions

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, 2,2-dimethyloct-7-en-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comchemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. youtube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. masterorganicchemistry.com

Oxidation: The carboxyl group is already in a high oxidation state. Further oxidation at the α-carbon is not possible due to the presence of the gem-dimethyl groups. However, oxidative degradation of the entire molecule can occur under harsh conditions. In biological systems, branched-chain fatty acids can undergo α-oxidation, where the carboxyl carbon is removed as CO₂. wikipedia.orgnih.gov This process involves hydroxylation at the α-position, followed by decarboxylation. nih.gov

Table 2: Reduction and Oxidation of this compound This table presents plausible reaction conditions and products based on general organic chemistry principles.

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | 1. LiAlH₄, THF2. H₃O⁺ workup | 2,2-Dimethyloct-7-en-1-ol |

| α-Oxidation (Biochemical) | Phytanoyl-CoA dioxygenase, Fe²⁺, O₂ | Pristanal and Formyl-CoA (hypothetical for this substrate) |

Transformations Involving the C7-C8 Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and functionalization reactions.

Electrophilic Addition Reactions

The electron-rich π-bond of the alkene can act as a nucleophile, reacting with electrophiles. A common example is the addition of hydrogen halides (HX). chemistrysteps.com In the absence of radical initiators, this reaction proceeds via a carbocation intermediate, following Markovnikov's rule. byjus.com This means the hydrogen atom adds to the carbon with more hydrogen atoms (C8), and the halide adds to the more substituted carbon (C7), which can better stabilize the positive charge.

Table 3: Electrophilic Addition to this compound This table presents the predicted major product based on Markovnikov's rule.

| Reagent | Product |

| HBr | 7-Bromo-2,2-dimethyloctanoic acid |

| HCl | 7-Chloro-2,2-dimethyloctanoic acid |

| H₂O, H⁺ | 7-Hydroxy-2,2-dimethyloctanoic acid |

Radical Addition Reactions

In the presence of peroxides or other radical initiators, the addition of HBr to the terminal alkene proceeds via a radical mechanism. chemistrysteps.com This results in an anti-Markovnikov addition, where the bromine atom adds to the terminal carbon (C8), and the hydrogen atom adds to the C7 carbon. libretexts.orgmasterorganicchemistry.com This reversal of regioselectivity is due to the formation of the more stable secondary radical intermediate at the C7 position. chemistrysteps.com This anti-Markovnikov addition is generally only efficient with HBr, as the radical chain reactions for HCl and HI are not as favorable. libretexts.org

Transition Metal-Catalyzed Functionalizations

The terminal alkene of this compound is a versatile handle for various transition metal-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the alkene with an aryl or vinyl halide. wikipedia.org This reaction typically forms a new carbon-carbon bond at the terminal carbon of the alkene, leading to a substituted product with predominantly trans stereochemistry. organic-chemistry.org

Olefin Metathesis: Olefin metathesis provides a powerful tool for the transformation of the terminal double bond. acs.orgd-nb.info Cross-metathesis with another olefin can be used to introduce new functional groups or to alter the chain length. rsc.org Ring-closing metathesis (RCM) is not applicable to this acyclic molecule, but it could be used in subsequent steps if another double bond is introduced. The choice of catalyst, typically ruthenium-based, is crucial for the efficiency and selectivity of the reaction. google.com

Table 4: Transition Metal-Catalyzed Reactions of this compound This table presents plausible reaction conditions and products based on general principles of transition metal catalysis.

| Reaction | Reagents and Conditions | Product |

| Heck Reaction | Aryl bromide, Pd(OAc)₂, PPh₃, base | (E)-8-Aryl-2,2-dimethyloct-7-enoic acid |

| Cross-Metathesis | Methyl acrylate, Grubbs' catalyst | Methyl (E)-2,2-dimethylundec-2,9-dienedioate |

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, resulting in a net reduction of bond multiplicity. wikipedia.org The terminal alkene functionality (C7-C8 double bond) of this compound is the primary site for such transformations. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established behavior of terminal alkenes in various cycloaddition processes. study.comlibretexts.org

One of the most common types of cycloaddition is the [4+2] cycloaddition , or Diels-Alder reaction. chemistrytalk.org In this reaction, the terminal double bond of this compound would act as the dienophile, reacting with a conjugated diene. The reaction is typically promoted by heat or Lewis acid catalysis and results in the formation of a six-membered ring. libretexts.orgchemistrytalk.org

Another significant class of cycloadditions is the [3+2] cycloaddition , also known as 1,3-dipolar cycloaddition. chemistrytalk.orguchicago.edu This type of reaction involves a 1,3-dipole reacting with the alkene (referred to as the dipolarophile). A prime example is ozonolysis, where ozone acts as the 1,3-dipole in the initial step to form a five-membered molozonide intermediate, which then rearranges to the final ozonide. libretexts.org Other 1,3-dipoles, such as azides and nitrones, can also react with the terminal double bond to synthesize five-membered heterocyclic rings. uchicago.edu

[2+2] cycloadditions involving the terminal alkene are also conceivable, particularly under photochemical conditions, leading to the formation of four-membered cyclobutane (B1203170) rings. wikipedia.org

The reactivity in these reactions is governed by the electronic properties of the terminal double bond. The presence of the long alkyl chain and the distant carboxylic acid group has a minimal electronic influence on the double bond, making it behave similarly to a simple terminal alkene like 1-octene.

Oxidative Cleavage Reactions

Oxidative cleavage of the C7-C8 double bond in this compound is a powerful transformation for producing smaller, functionalized molecules, particularly carbonyl compounds and carboxylic acids. nih.gov The specific products obtained depend on the reagents and reaction conditions employed. libretexts.org

Ozonolysis is the most common and versatile method for alkene cleavage. libretexts.org The reaction proceeds in two steps: reaction with ozone (O₃) to form an ozonide, followed by a workup step that determines the final products. youtube.com

Reductive Workup : Treatment of the ozonide with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the double bond to yield aldehydes. For this compound, this "gentle" cleavage would produce 2,2-dimethylheptanal and formaldehyde. libretexts.org

Oxidative Workup : Treatment of the ozonide with an oxidizing agent like hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids. This "strong" cleavage of this compound would yield 2,2-dimethylheptanoic acid and carbon dioxide (from the oxidation of the intermediate formaldehyde). youtube.com

Other reagents can also achieve oxidative cleavage. Strong oxidizing agents like hot, acidic, or basic potassium permanganate (B83412) (KMnO₄) will also cleave the double bond to afford carboxylic acids, similar to ozonolysis with an oxidative workup. More modern methods utilize manganese or tungsten catalysts with environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide. nih.govresearchgate.net

| Reagent/Conditions | Workup | Product 1 (from C1-C7) | Product 2 (from C8) |

|---|---|---|---|

| 1. O₃; 2. (CH₃)₂S | Reductive | 2,2-Dimethylheptanal | Formaldehyde |

| 1. O₃; 2. H₂O₂ | Oxidative | 2,2-Dimethylheptanoic acid | Carbon dioxide |

| KMnO₄, heat, H₃O⁺ | Oxidative | 2,2-Dimethylheptanoic acid | Carbon dioxide |

| [Mn(dtbpy)₂(OTf)₂], O₂, hv | Oxidative | 2,2-Dimethylheptanoic acid | Carbon dioxide |

Isomerization Studies, including Double Bond Migration and Skeletal Isomerization

Isomerization reactions in this compound primarily involve the migration of the terminal double bond. In the presence of a strong base, unsaturated carboxylic acids can undergo interconversion between isomers through double bond migration. libretexts.org The driving force for this isomerization is typically the formation of a more thermodynamically stable, more substituted internal alkene.

For this compound, a base-catalyzed process could promote the migration of the double bond from the terminal C7-C8 position to various internal positions (e.g., C6-C7, C5-C6), leading to a mixture of 2,2-dimethyloctenoic acid isomers. Ester derivatives are often more prone to this type of rearrangement than the free carboxylic acids. libretexts.orgacs.org

Furthermore, under thermal conditions, α,β-unsaturated carboxylic acids can sometimes decarboxylate via a mechanism that involves initial isomerization to a β,γ-unsaturated isomer. stackexchange.com This occurs through a cyclic transition state. youtube.com While this compound is not an α,β-unsaturated acid, the principle highlights the accessibility of double bond migration pathways under energetic conditions.

Skeletal isomerization, which involves the rearrangement of the carbon backbone, is a more drastic transformation that requires more severe conditions, such as strong acid catalysis at high temperatures. Such reactions are less common and there is no specific literature suggesting that this compound readily undergoes skeletal rearrangement under typical laboratory conditions.

Reactivity of the Gem-Dimethyl Branching at C2

The gem-dimethyl group at the C2 position is a significant structural feature that influences the molecule's reactivity, conformation, and metabolic stability. researchgate.netnih.gov This substitution creates a quaternary carbon and renders the adjacent C3 methylene (B1212753) group prochiral.

Stereoselective Functionalization Adjacent to Gem-Dimethyl Groups

The C3 methylene group in this compound has two chemically equivalent hydrogen atoms that are diastereotopic. The functionalization of this position can lead to the formation of a new stereocenter. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com

Achieving stereoselectivity at the C3 position requires the use of chiral reagents or catalysts. For instance, asymmetric C-H activation can be used to desymmetrize the prochiral C3 methylene group. rsc.org This advanced synthetic strategy often employs a chiral transition metal catalyst that selectively abstracts one of the two C3 protons, leading to the formation of a single enantiomer of the functionalized product. While specific examples for this compound are not reported, the principle has been demonstrated on substrates with similar prochiral gem-dimethyl groups. rsc.org

Carboxylic Acid-Directed C-H Functionalization

The carboxylic acid moiety is a highly effective directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govacs.org It can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds within the molecule, thereby enabling regioselective activation. acs.org

In this compound, the carboxylate can direct the functionalization of the C-H bonds at the β-position (C3). This typically involves the formation of a five-membered palladacycle intermediate. This strategy has been successfully applied to the mono-selective β-C(sp³)–H arylation of pivalic acid, a molecule that also features a gem-dimethyl group adjacent to a carboxylic acid. acs.org Using a palladium catalyst in the presence of a suitable ligand and an aryl halide, it is possible to selectively form a new C-C bond at the C3 position.

| Catalyst System | Coupling Partner | Potential Product | Reference Principle |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Halide (Ar-X) | 3-Aryl-2,2-dimethyloct-7-enoic acid | β-C(sp³)–H Arylation |

| Pd(OAc)₂ / Ligand | Alkene (R-CH=CH₂) | 3-Alkenyl-2,2-dimethyloct-7-enoic acid | β-C(sp³)–H Olefination |

Intramolecular Reactivity and Cyclization Pathways

The presence of both a nucleophilic carboxyl group and an electrophilic (upon activation) double bond within the same molecule allows for intramolecular cyclization reactions, leading to the formation of lactones (cyclic esters). libretexts.org

A classic and powerful method for achieving this is halolactonization , most commonly iodolactonization. wikipedia.org The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂) on the C7-C8 double bond, forming a cyclic iodonium (B1229267) ion intermediate. This intermediate is then subjected to a regioselective, intramolecular nucleophilic attack by the oxygen of the carboxyl group. oup.com Given the seven-carbon chain separating the two functional groups, this cyclization would result in the formation of a nine-membered macrolactone containing an iodomethyl group, a transformation that can be highly stereoselective. nih.govresearchgate.netorgsyn.org

Acid-catalyzed cyclization is another potential pathway. nih.govrsc.org In the presence of a strong acid, protonation of the terminal double bond would generate a secondary carbocation at C7. This carbocation could then be trapped by the intramolecular carboxyl group to form the same nine-membered lactone. libretexts.org

The presence of the gem-dimethyl group at C2 can promote these cyclization reactions through a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect . researchgate.net This effect suggests that the gem-dimethyl group restricts the rotational freedom of the carbon chain, increasing the probability that the reactive ends of the molecule (the carboxyl group and the double bond) will be in a conformation suitable for cyclization. epa.govresearchgate.net

Lactone Formation and Related Cyclizations

The intramolecular cyclization of this compound can lead to the formation of lactones, which are cyclic esters. This process is often facilitated by the Thorpe-Ingold effect, where the gem-dimethyl group at the C2 position promotes ring closure by bringing the reacting functional groups—the carboxylic acid and the double bond—into closer proximity. This steric compression increases the rate of intramolecular reactions compared to their intermolecular counterparts.

One common method for lactone formation from unsaturated carboxylic acids is halolactonization. In this reaction, the alkene is attacked by a halogen, such as iodine, via electrophilic addition. The resulting cationic intermediate is then trapped intramolecularly by the adjacent carboxylic acid group to form a halomethyl-substituted lactone. For this compound, this would be expected to proceed via a 6-exo-tet cyclization, leading to a six-membered δ-lactone, or a 7-endo-tet cyclization to form a seven-membered ε-lactone. The regioselectivity of this reaction is influenced by factors such as the specific halogenating agent and reaction conditions.

Acid-catalyzed cyclization is another important pathway for lactone formation. In the presence of a strong acid, the double bond can be protonated to form a carbocation. This carbocation can then be attacked by the carboxylic acid oxygen to form the lactone ring. The stability of the intermediate carbocation plays a crucial role in determining the reaction pathway and the structure of the resulting lactone.

Table 1: Potential Lactonization Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Halolactonization | I₂, NaHCO₃ | Iodomethyl-substituted δ- or ε-lactone |

| Acid-Catalyzed Cyclization | H₂SO₄ | Saturated or unsaturated δ- or ε-lactone |

| Oxidative Cyclization | Peroxy acids | Hydroxy-substituted δ- or ε-lactone |

Rearrangement Reactions

Under acidic conditions, the carbocation intermediates formed during the attempted cyclization of this compound can undergo rearrangement reactions. These rearrangements are driven by the formation of more stable carbocation species. A common type of rearrangement in such systems is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydride, alkyl, or aryl group.

In the case of this compound, protonation of the terminal double bond would initially form a secondary carbocation at C7. This carbocation could potentially undergo a series of hydride shifts to move the positive charge along the carbon chain. For instance, a 1,2-hydride shift from C6 to C7 would result in a more stable tertiary carbocation if the chain were branched at C6. However, in this linear chain, hydride shifts would still lead to secondary carbocations.

A more significant rearrangement could occur if the carbocation migrates closer to the gem-dimethyl group. The formation of a carbocation at C3 could trigger a Wagner-Meerwein rearrangement involving one of the methyl groups. This would lead to a more stable tertiary carbocation and a rearranged carbon skeleton. The final product would then depend on the subsequent reaction of this rearranged carbocation, which could involve nucleophilic attack by the carboxylic acid to form a rearranged lactone or elimination of a proton to form an unsaturated acid with a different structure.

The propensity for rearrangement versus direct cyclization is influenced by several factors, including the stability of the initially formed carbocation, the stability of the potential rearranged carbocations, and the reaction conditions such as temperature and the nature of the acid catalyst.

Table 2: Potential Intermediates in Acid-Catalyzed Reactions

| Initial Carbocation | Potential Rearrangement | Rearranged Carbocation |

| Secondary (at C7) | 1,2-Hydride shifts | Secondary (at C5, C3) |

| Secondary (at C3) | 1,2-Methyl shift (Wagner-Meerwein) | Tertiary (at C2) with rearranged skeleton |

Advanced Analytical and Mechanistic Studies in 2,2 Dimethyloct 7 Enoic Acid Research

Spectroscopic Characterization in Mechanistic Elucidation

The precise structural determination of reactants, intermediates, and products is fundamental to the elucidation of reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information at the molecular level. While specific spectroscopic data for 2,2-dimethyloct-7-enoic acid is not widely published, the analysis of closely related structures, such as 2,2-dimethylpent-4-enoic acid, provides a strong basis for understanding its characteristic spectral features. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR spectra would reveal key structural information. For instance, in the ¹H NMR spectrum of the analogous 2,2-dimethylpent-4-enoic acid, the chemical shifts and coupling constants of the protons provide a clear picture of the molecule's connectivity. rsc.org

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Carboxylic Acid | ~10-12 | broad singlet | - | -COOH |

| Vinylic | ~5.7-5.9 | multiplet | - | -CH=CH₂ |

| Vinylic | ~5.0-5.2 | multiplet | - | -CH=CH₂ |

| Allylic | ~2.3 | doublet | ~7.4 | -CH₂-C=C |

| Methyl | ~1.2 | singlet | - | -C(CH₃)₂ |

| Table 1: Illustrative ¹H NMR data for a 2,2-dialkyl-β,γ-unsaturated carboxylic acid, based on data for 2,2-dimethylpent-4-enoic acid. rsc.org |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most prominent absorption bands would be from the carboxylic acid and the carbon-carbon double bond.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C=O stretch (Carboxylic Acid) | 1710-1680 |

| C=C stretch (Alkene) | 1680-1640 |

| C-H stretch (Alkene) | 3100-3000 |

| Table 2: Expected characteristic IR absorption bands for this compound. |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of carboxylic acids and unsaturated chains.

Isotopic Labeling Studies in Synthetic and Biosynthetic Pathways

These studies are crucial for understanding:

Reaction Mechanisms: Identifying which bonds are broken and formed, and the sequence of these events. For example, deuterium (B1214612) labeling can distinguish between different pathways in hydrogenation reactions. rsc.orgresearchgate.net

Biosynthetic Pathways: Tracing the incorporation of labeled precursors into natural products.

Kinetic Isotope Effects: Determining the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. ntu.edu.sg

| Labeling Method | Isotope | Application | Reference |

| H/D Exchange with D₂O | ²H (Deuterium) | Introduction of deuterium at α and γ positions of enals, which are precursors to unsaturated acids. | ntu.edu.sg |

| Reduction with Boro-deuterides | ²H (Deuterium) | Selective reduction of carbonyl groups to deuterated alcohols in the synthesis of labeled molecules. | nih.gov |

| ¹⁸O-labeling with H₂¹⁸O | ¹⁸O | Mechanistic studies of lactonization and other reactions involving the carboxyl group. | ucsd.edu |

| Table 3: General Isotopic Labeling Methods Applicable to Unsaturated Carboxylic Acids. |

Computational Chemistry in Reaction Mechanism Prediction and Selectivity

Computational chemistry provides a theoretical framework to complement experimental studies, offering predictions of reaction outcomes and detailed energetic profiles of reaction pathways.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. nih.govmdpi.com DFT calculations are instrumental in studying the mechanisms of reactions involving unsaturated carboxylic acids, such as hydrogenation, cycloaddition, and decarboxylation. researchgate.netnih.gov These calculations can provide valuable information on:

Transition State Geometries and Energies: Identifying the structure and energy of the highest point on the reaction coordinate, which is crucial for understanding reaction rates and selectivity. researchgate.net

Reaction Intermediates: Characterizing the structures and stabilities of transient species along the reaction pathway.

Enantioselectivity: Rationalizing the origin of stereoselectivity in asymmetric reactions by comparing the energies of diastereomeric transition states. researchgate.net

| DFT Calculation Output | Application in Mechanistic Studies |

| Optimized Geometries | Prediction of stable conformations of reactants, intermediates, and products. |

| Transition State Energies | Determination of reaction barriers and prediction of reaction kinetics. |

| Free Energy Profiles | Elucidation of the complete reaction pathway and identification of the rate-determining step. |

| Natural Bond Orbital (NBO) Analysis | Understanding charge distribution and orbital interactions. |

| Table 4: Applications of DFT Calculations in the Study of Unsaturated Carboxylic Acid Reactions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic processes that are often difficult to probe experimentally. acs.orgcanada.caresearchgate.net For unsaturated carboxylic acids like this compound, MD simulations can be employed to investigate:

Solvation Effects: Understanding how the solvent molecules arrange around the carboxylic acid and influence its conformation and reactivity. canada.ca

Self-Assembly: Simulating the aggregation of carboxylate molecules in solution to form micelles or other supramolecular structures. acs.org

Interfacial Behavior: Modeling the orientation and conformation of these molecules at liquid-liquid or liquid-vapor interfaces, which is relevant in areas like colloid science and atmospheric chemistry. mdpi.com

| Property Investigated by MD | Relevance to Carboxylic Acid Research |

| Radial Distribution Functions | Describes the local structure of the solvent around the solute molecule. |

| Conformational Analysis | Determines the preferred shapes and flexibility of the molecule in solution. |

| Hydrogen Bonding Dynamics | Characterizes the formation and breaking of hydrogen bonds between the carboxylic acid and solvent molecules. |

| Potential of Mean Force | Calculates the free energy profile for processes like association or transport across an interface. |

| Table 5: Properties Investigated by Molecular Dynamics Simulations for Carboxylic Acids. |

In-Depth Scientific Information on this compound Remains Largely Undocumented in Publicly Available Research

The requested article, which was to be structured around the specific applications and future research directions of this compound, cannot be generated with the required level of detail and scientific accuracy due to the lack of foundational research on this particular molecule. The specified topics for the article were:

Applications and Future Directions in Chemical Research

Sustainable Chemical Production Methodologies

It is important to note that while research on related isomers, such as 3,7-dimethyloct-4-enoic acid and various hydroxylated or esterified derivatives of dimethyloctenoic acid, is more prevalent—particularly in the fields of fragrance, pharmaceuticals, and the synthesis of biologically active compounds—this information does not directly apply to 2,2-Dimethyloct-7-enoic acid and therefore cannot be used to construct the requested article as per the strict content requirements.

At present, the scientific community has not published substantial research that would allow for a thorough and informative discussion on the specific applications and future research directions of this compound.

Q & A

Q. What are the primary natural sources of 2,2-dimethyloct-7-enoic acid, and how is it isolated for laboratory use?

- Methodological Answer : this compound derivatives are predominantly isolated from marine molluscs, such as Philinopsis speciosa, where they are incorporated into cytotoxic depsipeptides like kulolides . Isolation typically involves lipid fraction extraction using organic solvents (e.g., methanol or dichloromethane), followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers should account for potential symbiont contributions (e.g., bacterial or fungal) to the compound’s profile by conducting microbiome analysis of the host organism .

Q. Which spectroscopic techniques are most reliable for confirming the structure of synthetic this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbon skeleton and substituent positions. Key diagnostic signals include olefinic protons (δ 5.2–5.6 ppm for the C7 double bond) and methyl groups (δ 1.0–1.2 ppm for the 2,2-dimethyl moiety). Infrared (IR) spectroscopy further validates functional groups, such as the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What synthetic routes are commonly used to produce this compound in the laboratory?

- Methodological Answer : A two-step approach is often employed:

Alkene formation : Wittig or Horner-Wadsworth-Emmons reactions to install the C7 double bond.

Carboxylic acid introduction : Oxidation of a terminal alkyne or Grignard reagent addition to a carbonyl precursor.

For enantiomerically pure samples, asymmetric hydrogenation or enzymatic resolution may be applied. Reaction progress should be monitored via TLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in:

- Source organisms : Symbiotic microbiota in molluscs may alter compound profiles .

- Analytical methods : Standardize bioactivity assays (e.g., MIC for antimicrobial studies) and purity thresholds (≥95% by HPLC).

- Stereochemical purity : Use chiral chromatography or Mosher’s method to confirm enantiomeric ratios .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the 2,2-dimethyl position.

- Catalytic asymmetric synthesis : Utilize Noyori hydrogenation or Jacobsen epoxidation catalysts.

- Post-synthetic resolution : Use enzymes like lipases for kinetic resolution of racemic mixtures .

Q. How does the stereochemistry of this compound influence its incorporation into bioactive depsipeptides?

- Methodological Answer : The (S)-configuration at the 3-hydroxy position (e.g., in kulolide-1) is critical for binding to biological targets like ion channels or enzymes. Molecular docking simulations and NMR-based structural studies (e.g., NOESY) can map interactions between the acid’s methyl groups and hydrophobic pockets in target proteins .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex biological matrices?

- Methodological Answer :

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Sensitivity limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for detection at ng/mL levels.

- Internal standards : Deuterated analogs (e.g., d₃-2,2-dimethyloct-7-enoic acid) improve quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.